4-phenyldiazenyl-2-propoxyaniline
CAS No.: 126335-28-2
Cat. No.: VC21251939
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126335-28-2 |
|---|---|
| Molecular Formula | C15H17N3O |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 4-phenyldiazenyl-2-propoxyaniline |
| Standard InChI | InChI=1S/C15H17N3O/c1-2-10-19-15-11-13(8-9-14(15)16)18-17-12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3 |
| Standard InChI Key | BZZGIBJOAJXVNW-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
| Canonical SMILES | CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Introduction
Overview of 4-Phenyldiazenyl-2-propoxyaniline
Chemical Classification:
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The compound "4-phenyldiazenyl-2-propoxyaniline" likely belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic or aliphatic groups.
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The name suggests it is an aromatic azo compound with an aniline (amino group) and a propoxy substituent.
Structure:
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4-phenyldiazenyl: Indicates the presence of a phenyl ring attached to an azo group (-N=N-).
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2-propoxyaniline: Suggests an aniline derivative (benzene with an amino group) substituted at the second position with a propoxy group (-OCH2CH2CH3).
Synthesis
A general synthesis method for azo compounds involves:
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Diazotization Reaction: Formation of a diazonium salt from an aromatic amine (e.g., aniline) using sodium nitrite (NaNO2) and hydrochloric acid (HCl).
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Coupling Reaction: Reaction of the diazonium salt with another aromatic compound (e.g., phenol or substituted benzene) under basic conditions.
For "4-phenyldiazenyl-2-propoxyaniline," the synthesis might involve:
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Diazotization of 4-aminoaniline.
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Coupling with a phenol derivative containing a propoxy group.
Safety and Environmental Concerns
Azo compounds may pose environmental and health risks:
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Toxicity: Some azo dyes degrade into aromatic amines, which can be carcinogenic.
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Regulation: Many countries regulate the use of certain azo dyes, especially in food and textiles.
Data Table Example (Hypothetical)
| Property | Value (Approx.) |
|---|---|
| Molecular Weight | Depends on exact structure |
| Melting Point | Typically >100°C |
| Solubility | Organic solvents |
| Color | Likely vibrant (e.g., red/orange) |
If you need further assistance or clarification about azo compounds or related chemistry, feel free to ask!
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